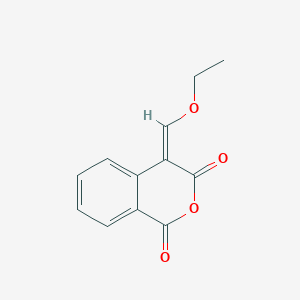

4-(Ethoxymethylene)isochroman-1,3-dione

Description

Historical Context and Significance of Isochroman-1,3-diones in Organic Chemistry

The field of organic chemistry, which began to distinguish itself in the early 19th century, is fundamentally the chemistry of carbon compounds. tsijournals.com Within this vast discipline, heterocyclic compounds—cyclic structures containing atoms of at least two different elements in the ring—are of paramount importance. The isochroman-1,3-dione framework, a derivative of isochroman (B46142), belongs to this class and represents a significant scaffold in organic synthesis and medicinal chemistry.

Historically, the isochroman-1,3-dione core, also known as homophthalic anhydride (B1165640), has been a subject of study due to its presence in natural products and its utility as a precursor for more complex molecules. oup.comtandfonline.comtandfonline.com For instance, derivatives of 8-hydroxyisochroman-1,3-dione have been synthesized to create compounds like (±)Sclerin, a substance originally isolated from the mycelial extracts of Sclerotinia libertiana. oup.comtandfonline.com The synthesis of such compounds often involves multi-step reactions, such as the ozonolysis of 2-benzylidene-7-hydroxyindanone derivatives. oup.comtandfonline.com

The significance of the isochroman-1,3-dione framework and its analogs, like isoindoline-1,3-diones (phthalimides), is underscored by their diverse biological activities. Phthalimide derivatives, for example, are recognized as important compounds in medicinal chemistry, known to interact with biological targets and serve as a basis for the design of new therapeutic agents. nih.govmdpi.com This broader family of compounds has been investigated for applications ranging from anti-inflammatory to anticancer agents, highlighting the value of these heterocyclic structures in drug discovery. nih.govjlu.edu.cn

Structural Features and IUPAC Nomenclature of 4-(Ethoxymethylene)isochroman-1,3-dione

The compound this compound is a specific derivative of the isochroman-1,3-dione core. Its structure is characterized by the fusion of a benzene (B151609) ring to a dihydropyran ring containing two carbonyl groups at positions 1 and 3, and an ethoxymethylene group attached to position 4.

The International Union of Pure and Applied Chemistry (IUPAC) provides systematic rules for naming chemical compounds to ensure clarity and avoid ambiguity. qmul.ac.uk Following these recommendations, the preferred IUPAC name for this compound is (4E)-4-(ethoxymethylidene)isochromene-1,3-dione . uni.lu The "(4E)" prefix specifies the stereochemistry of the exocyclic double bond, indicating the priority groups are on opposite sides.

The key structural features include:

Isochroman-1,3-dione core : A bicyclic system comprising a benzene ring fused to a six-membered heterocyclic ring which is a cyclic anhydride. sigmaaldrich.com

Ethoxymethylene group : An ethoxy group (–OCH2CH3) attached to a methylene (B1212753) (=CH–) bridge.

Exocyclic Double Bond : The connection at position 4 creates an electron-deficient alkene, which is a key site for chemical reactions.

Below is a table summarizing the key identifiers and properties of the molecule.

| Property | Value | Source |

| IUPAC Name | (4E)-4-(ethoxymethylidene)isochromene-1,3-dione | uni.lu |

| Molecular Formula | C12H10O4 | uni.lu |

| Molecular Weight | 218.21 g/mol | uni.lu |

| Monoisotopic Mass | 218.0579 Da | uni.lu |

| InChIKey | DVHWPERWSCRNCH-JXMROGBWSA-N | uni.lu |

| SMILES | CCO/C=C/1\C2=CC=CC=C2C(=O)OC1=O | uni.lu |

| CAS Number | 78364-06-4 | guidechem.comchemicalbook.com |

Overview of this compound as a Versatile Synthetic Intermediate

The chemical reactivity of this compound makes it a versatile synthetic intermediate. Its utility stems from the presence of multiple reactive sites: the cyclic anhydride, which can react with nucleophiles, and the electron-deficient carbon-carbon double bond (an enol ether), which can participate in various addition and cycloaddition reactions.

The isochroman-1,3-dione moiety itself is a valuable precursor. It can react with various nucleophiles, such as aromatic amines, leading to ring-opening and subsequent formation of new heterocyclic systems like isoquinolinones. researchgate.netresearchgate.net This reactivity is fundamental to building molecular complexity.

The ethoxymethylene group attached to the dione (B5365651) ring system makes the double bond highly polarized and susceptible to nucleophilic attack. This structural feature is common in reagents used for the synthesis of heterocyclic compounds. For example, related compounds like 5-(dimethylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione are well-known intermediates in organic synthesis. guidechem.com The reactivity of this compound allows it to act as a building block for a range of more complex molecules, particularly other heterocycles. ethz.ch Reactions often involve the displacement of the ethoxy group by a nucleophile or addition across the double bond, followed by cyclization.

The broader class of isochroman derivatives serves as precursors for a wide array of chemical structures. organic-chemistry.org For instance, the related isochroman-1,4-dione (B1610725) has been studied for its own set of chemical reactions. rsc.org The strategic placement of functional groups on the isochroman skeleton, as seen in this compound, provides chemists with a powerful tool for constructing diverse molecular architectures. acs.orgresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10O4 |

|---|---|

Molecular Weight |

218.20 g/mol |

IUPAC Name |

(4Z)-4-(ethoxymethylidene)isochromene-1,3-dione |

InChI |

InChI=1S/C12H10O4/c1-2-15-7-10-8-5-3-4-6-9(8)11(13)16-12(10)14/h3-7H,2H2,1H3/b10-7- |

InChI Key |

DVHWPERWSCRNCH-YFHOEESVSA-N |

Isomeric SMILES |

CCO/C=C\1/C2=CC=CC=C2C(=O)OC1=O |

Canonical SMILES |

CCOC=C1C2=CC=CC=C2C(=O)OC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethoxymethylene Isochroman 1,3 Dione and Analogous Isochroman 1,3 Dione Systems

Strategies for Constructing the Isochroman-1,3-dione Core

The formation of the isochroman-1,3-dione ring is a critical step, and several synthetic pathways have been developed. These routes often begin with appropriately substituted benzene (B151609) derivatives, which undergo cyclization to form the desired bicyclic anhydride (B1165640).

A primary and highly effective route to isochroman-1,3-dione (homophthalic anhydride) involves the intramolecular cyclodehydration of homophthalic acid (2-carboxyphenylacetic acid), a derivative of benzoic acid. nih.govorgsyn.org This dicarboxylic acid serves as the immediate precursor to the anhydride ring system.

The synthesis of homophthalic acid itself can be achieved through various methods. One common approach is the oxidation of α-indanone. nih.gov Alternatively, it can be prepared from o-toluic acid via bromination and subsequent cyanation, followed by hydrolysis. orgsyn.org Another route starts from phthalide, which can be converted to o-carboxyphenylacetonitrile and then hydrolyzed to yield homophthalic acid. orgsyn.org

Once homophthalic acid is obtained, the formation of the anhydride is typically accomplished through dehydration. A standard and efficient laboratory method involves refluxing the dry dicarboxylic acid with a dehydrating agent, such as acetic anhydride or acetyl chloride. nih.govorgsyn.org The reaction proceeds by acylation of one carboxyl group, forming a mixed anhydride, which then readily undergoes intramolecular acylation to close the ring and eliminate a molecule of acetic acid, yielding the stable six-membered anhydride ring of isochroman-1,3-dione.

| Precursor | Reagent | Conditions | Product | Yield | Reference |

| Homophthalic acid | Acetic anhydride | Reflux, 2 hours | Isochroman-1,3-dione | 88–91% | orgsyn.org |

| Homophthalic acid | Acetyl chloride | Reflux | Isochroman-1,3-dione | - | orgsyn.org |

| Substituted Homophthalic acids | Acetic anhydride | Dichloromethane, rt or Toluene, 80 °C | Substituted Isochroman-1,3-diones | - | nih.gov |

While the direct cyclization of simple phthalate esters (e.g., dimethyl phthalate) is not a common route to the isochroman-1,3-dione core, related diester precursors such as dialkyl homophthalates are valuable intermediates. These homophthalate esters can be synthesized and subsequently converted to the target anhydride.

For example, substituted homophthalic diethyl esters can be prepared via methods like the copper-catalyzed [3 + 2] azide-alkyne cycloaddition of azido-substituted homophthalic diethyl esters with alkynes. nih.gov The resulting substituted diester serves as a stable, purifiable precursor. To form the anhydride, the ester groups must first be hydrolyzed to the corresponding dicarboxylic acid. This hydrolysis is typically carried out under basic conditions (e.g., using sodium hydroxide), followed by acidification to yield the free homophthalic acid derivative. Once the dicarboxylic acid is formed, it can be cyclized to the isochroman-1,3-dione using the dehydration methods described in the previous section. nih.gov This two-step sequence (hydrolysis followed by dehydration) provides a reliable pathway from ester precursors to the final anhydride.

The key cyclization reaction in the formation of the isochroman-1,3-dione (a type of benzopyran-1,3-dione) is the intramolecular dehydration of homophthalic acid. This reaction is a classic example of anhydride formation from a 1,2-dicarboxylic acid system attached to an aromatic scaffold, where the alkyl chain length allows for the formation of a stable six-membered ring.

The process is typically driven by heat and the presence of a strong dehydrating agent. As detailed in Organic Syntheses, refluxing homophthalic acid with acetic anhydride effectively removes one molecule of water, leading to the formation of the cyclic anhydride. orgsyn.org The mechanism involves the formation of a mixed anhydride intermediate which facilitates the intramolecular nucleophilic attack of the second carboxyl group to close the ring. This method is robust and provides high yields of the desired isochroman-1,3-dione. orgsyn.org

Regioselective Installation of the Ethoxymethylene Moiety

The introduction of the ethoxymethylene group at the C-4 position of the isochroman-1,3-dione core is achieved by leveraging the acidity of the methylene (B1212753) protons at this position. The C-4 methylene group is flanked by a carbonyl group and an aromatic ring, rendering it an active methylene compound susceptible to electrophilic substitution.

A well-established method for installing an ethoxymethylene group onto an active methylene compound is through condensation with triethyl orthoformate in the presence of acetic anhydride. ias.ac.in In this reaction, acetic anhydride acts as a catalyst and a water scavenger. The reaction likely proceeds through the formation of an intermediate diethoxymethyl acetate or a related electrophilic species generated from the reaction between triethyl orthoformate and acetic anhydride. The enol or enolate of the isochroman-1,3-dione then attacks this electrophile. Subsequent elimination of ethanol (B145695) results in the formation of the thermodynamically stable, conjugated enol ether, 4-(ethoxymethylene)isochroman-1,3-dione. ias.ac.in This reaction is highly regioselective for the active C-4 position.

An alternative approach for functionalization at this position is the Vilsmeier-Haack reaction, which introduces a formyl group. ijpcbs.commychemblog.comchemistrysteps.com While this would yield 4-formylisochroman-1,3-dione, subsequent conversion of the aldehyde to the corresponding enol ether could provide another route to the target molecule.

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry can be applied to the synthesis of isochroman-1,3-dione and its derivatives to improve sustainability and reduce environmental impact. semanticscholar.orgsphinxsai.comresearchgate.net Key areas for improvement include the choice of solvents, reagents, and energy sources.

One major consideration is the reduction or replacement of hazardous reagents. For instance, the traditional dehydration of homophthalic acid uses a stoichiometric amount of acetic anhydride. sphinxsai.comresearchgate.net Green alternatives could involve the use of solid acid catalysts or catalytic amounts of milder dehydrating agents that can be recycled. The development of a catalytic process for the dehydration of furan/maleic anhydride adducts to phthalic anhydride using an acid resin catalyst showcases a potential direction for this chemistry. acs.org

Furthermore, minimizing the use of organic solvents is a core principle of green chemistry. Where possible, performing reactions under solvent-free conditions can significantly reduce waste. The reaction of homophthalic anhydride with carbonyl compounds and ammonium acetate has been shown to proceed efficiently without any solvent or catalyst, highlighting the potential for solvent-free syntheses in this system. thieme-connect.com Atom economy can also be maximized by designing reactions where most of the atoms from the reactants are incorporated into the final product. Multicomponent reactions, such as the one described by Krasavin et al., are excellent examples of atom-economical processes. thieme-connect.com

Catalytic Systems for Isochroman-1,3-dione Formation

While stoichiometric reagents like acetic anhydride are commonly used for the cyclization of homophthalic acid, research into catalytic systems for anhydride formation offers more efficient and sustainable alternatives. The development of catalytic methods is a key goal in modern organic synthesis.

For the synthesis of related anhydrides, various catalytic systems have been explored. For example, solid acid resin catalysts have proven effective in the industrial production of phthalic anhydride from bio-based precursors, demonstrating the feasibility of heterogeneous catalysis in anhydride synthesis. acs.org Such catalysts offer advantages like easy separation from the reaction mixture and potential for recyclability.

In the context of related transformations, some reactions involving homophthalic anhydride have been found to proceed efficiently without any catalyst at all, relying instead on the inherent reactivity of the starting materials under thermal conditions. thieme-connect.com For the synthesis of more complex isochroman (B46142) systems, bimetallic catalytic systems, such as a Au(I)/chiral Sc(III) combination, have been developed to achieve asymmetric cascade reactions, indicating that catalysis can play a sophisticated role in constructing the broader isochroman framework. nih.gov The application of such advanced catalytic strategies directly to the formation of the isochroman-1,3-dione ring from precursors other than the dicarboxylic acid remains an area for future development.

Reactivity and Diverse Chemical Transformations of 4 Ethoxymethylene Isochroman 1,3 Dione

Reactions at the Ethoxymethylene Group

The exocyclic double bond of the ethoxymethylene group is highly susceptible to attack by a variety of nucleophiles, leading to a range of addition and substitution products. Furthermore, this group can participate in cycloaddition reactions, expanding its synthetic utility.

Nucleophilic Addition Reactions

The electron-withdrawing nature of the adjacent carbonyl groups in the isochroman-1,3-dione ring system activates the ethoxymethylene group towards nucleophilic attack. This allows for reactions with a wide array of nitrogen, carbon, and sulfur-based nucleophiles.

The reaction of 4-(ethoxymethylene)isochroman-1,3-dione with nitrogen-based nucleophiles such as hydrazides and amines is a common strategy for the synthesis of nitrogen-containing heterocycles. For instance, treatment with hydrazides can lead to the formation of pyrazole (B372694) derivatives. youtube.comorganic-chemistry.orgresearchgate.net The initial step involves the nucleophilic attack of the hydrazine (B178648) nitrogen on the electrophilic carbon of the ethoxymethylene group, followed by the elimination of ethanol (B145695) and subsequent cyclization.

The reaction with amines proceeds similarly, with the amino group adding to the exocyclic double bond. This addition is often followed by ring-opening of the isochroman-1,3-dione moiety, providing access to a variety of functionalized acyclic compounds. The specific outcome of the reaction can be influenced by the reaction conditions and the nature of the amine used. researchgate.net

Table 1: Representative Reactions with Nitrogen-Based Nucleophiles

| Nucleophile | Product Type | Reference |

| Hydrazides | Pyrazole derivatives | youtube.comorganic-chemistry.orgresearchgate.net |

| Amines | N-substituted derivatives/ring-opened products | researchgate.net |

Active methylene (B1212753) compounds, such as ethyl cyanoacetate, are effective carbon-based nucleophiles for reactions with this compound. The reaction typically proceeds via a Michael-type addition of the carbanion generated from the active methylene compound to the ethoxymethylene group. This is followed by the elimination of the ethoxy group, leading to the formation of a new carbon-carbon bond. researchgate.net These reactions are valuable for the construction of more complex carbon skeletons and can be a key step in the synthesis of various carbocyclic and heterocyclic systems.

Table 2: Reaction with Carbon-Based Nucleophiles

| Nucleophile | Reaction Type | Resulting Moiety | Reference |

| Ethyl Cyanoacetate | Michael Addition | Substituted methylene group | researchgate.net |

Sulfur-based nucleophiles, like thiophenol, can also react with the ethoxymethylene group. The reaction involves the nucleophilic attack of the thiolate anion on the exocyclic double bond, displacing the ethoxy group to form a 4-(phenylthiomethylene)isochroman-1,3-dione derivative. These types of reactions are useful for introducing sulfur-containing functionalities into organic molecules. researchgate.net

Table 3: Reaction with Sulfur-Based Nucleophiles

| Nucleophile | Product Type | Reference |

| Thiophenol | 4-(Phenylthiomethylene)isochroman-1,3-dione | researchgate.net |

[3+2] Cycloaddition Reactions

The ethoxymethylene group can also participate in [3+2] cycloaddition reactions, acting as a two-atom component. organic-chemistry.org These reactions, often involving 1,3-dipoles, provide a direct route to five-membered heterocyclic rings. For example, reaction with a suitable 1,3-dipole could potentially lead to the formation of a pyrazole or isoxazole (B147169) ring fused to the isochroman (B46142) system. The regioselectivity and stereoselectivity of these cycloadditions are governed by the electronic and steric properties of both the dipolarophile (the ethoxymethylene group) and the 1,3-dipole. researchgate.net

Reactivity of the Isochroman-1,3-dione Core

The isochroman-1,3-dione core itself possesses reactive sites. The anhydride (B1165640) functionality is susceptible to nucleophilic attack, which can lead to ring-opening reactions. For instance, reaction with water or alcohols can result in the formation of the corresponding dicarboxylic acid or its monoester. Furthermore, the carbonyl groups can undergo reactions typical of ketones and esters.

Recent research has explored the reactivity of the related isochroman-3,4-dione, generated in situ from 4-bromoisochroman-3-one, in Diels-Alder reactions. acs.orgacs.org This suggests that under certain conditions, the isochroman-1,3-dione core of the title compound could also potentially undergo transformations that lead to diene systems capable of participating in cycloaddition reactions. acs.orgacs.orgrsc.org The stability of the isochroman-1,3-dione ring system can be influenced by substituents. tandfonline.com

Knoevenagel Condensation and Related Electron-Activated Transformations

The classical Knoevenagel condensation involves the reaction of an active methylene compound with a carbonyl group. In the case of the parent compound, homophthalic anhydride, the C-4 methylene group is activated by the two adjacent carbonyl groups and can undergo condensation reactions. However, in this compound, this position is already functionalized. The reactivity, therefore, shifts to transformations of the electron-rich ethoxymethylene group, which behaves as a vinylogous ester and an enol ether.

While a direct Knoevenagel-type condensation is not typical for this substrate, it participates in related electron-activated transformations where the exocyclic double bond acts as the reactive site. The parent compound, homophthalic anhydride, readily reacts with imines in what is known as the Castagnoli–Cushman reaction. nih.govmdpi.com This reaction, which can be considered a formal [4+2] cycloaddition, proceeds through a Mannich-type intermediate to form tetrahydroisoquinoline-4-carboxylic acids. acs.org The reaction's stereoselectivity is often dependent on the reaction conditions and the nature of the substituents on the imine. nih.govmdpi.comfigshare.com For instance, the use of TiCl₄ and a base can favor the formation of the trans isomer. figshare.com

The ethoxymethylene group in this compound activates the molecule for cycloaddition reactions. It can act as the dienophile component in Diels-Alder reactions or participate in other pericyclic processes. The electron-donating nature of the ethoxy group polarizes the double bond, making the carbon atom adjacent to the anhydride ring susceptible to nucleophilic attack in conjugate addition-elimination sequences, effectively substituting the ethoxy group.

| Imine Reactant | Conditions | Major Product | Reference |

|---|---|---|---|

| N-(furan-2-yl-methylidene)benzylamine | Dichloroethane or Benzene (B151609) | trans-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid derivative | researchgate.net |

| Various Aldimines | N-Methylimidazole, CH₂Cl₂ | 1-Oxo-2-alkyl-3-aryl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | acs.org |

| Various Imines | Trifluoroethanol (TFE), -40 °C | Poly-substituted 3,4-lactams | mdpi.com |

Functionalization of Aromatic and Methylene Positions

The structure of this compound offers two primary sites for further functionalization: the benzene ring and the exocyclic double bond (the "methylene" position).

Methylene Position: The exocyclic C=C double bond is highly activated towards electrophilic attack due to the electron-donating ethoxy group. This enol ether functionality can react with a range of electrophiles. For example, protonation can lead to hydrolysis of the enol ether, yielding 4-formylisochroman-1,3-dione. Halogenation would likely proceed via electrophilic addition. The conjugated system, which includes the exocyclic double bond and the carbonyl groups, can be compared to a conjugated diene system, making it susceptible to 1,4-addition reactions. libretexts.orglibretexts.orgmasterorganicchemistry.com In such a reaction, an electrophile would add to the oxygen of the ethoxy group or the C-1 carbonyl, with subsequent attack of a nucleophile at the exocyclic carbon.

Furthermore, the ethoxy group can be displaced by other nucleophiles. Reaction with amines, for example, can lead to the formation of 4-(aminomethylene)isochroman-1,3-diones, which are valuable intermediates in their own right.

| Position | Reaction Type | Potential Reagents | Expected Product Type |

|---|---|---|---|

| Aromatic Ring | Electrophilic Substitution | HNO₃/H₂SO₄; Br₂/FeBr₃ | Nitro- or bromo-substituted derivative |

| Methylene (C=C) | Electrophilic Addition | H₃O⁺; Br₂ | 4-Formylisochroman-1,3-dione; dibromo-adduct |

| Methylene (C=C) | Nucleophilic Substitution | R₂NH | 4-(Aminomethylene)isochroman-1,3-dione |

| Methylene (C=C) | Cycloaddition | Dienes, 1,3-dipoles | Spirocyclic or fused ring systems |

Ring-Opening and Rearrangement Pathways

The strained anhydride ring in this compound is susceptible to nucleophilic attack, leading to ring-opening reactions. This is a common reactivity pathway for cyclic anhydrides. For example, reaction with alcohols would yield the corresponding monoester of homophthalic acid, while reaction with amines would produce the corresponding amide. The reaction of the parent isochroman-1,3-dione with various aromatic amines has been shown to produce N-substituted isoquinolinones. researchgate.net

More complex rearrangement pathways are also accessible. For instance, isochroman-3,4-dione, a related structure, can be generated in situ and undergo a dienolization/dearomatization followed by a [4+2] cycloaddition to construct bridged polycyclic lactones. nih.gov The exocyclic double bond in this compound can participate in intramolecular cyclizations or rearrangements, especially under thermal or photochemical conditions. The entire framework can be thought of as a conjugated system that, upon activation, could undergo electrocyclic reactions or sigmatropic shifts. The synthesis of complex fused heterocyclic systems, such as tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives, has been achieved via Diels-Alder reactions of related chromene systems, highlighting the potential for building molecular complexity from this type of scaffold. nih.gov

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Reaction Mechanisms for Key Transformations of 4-(Ethoxymethylene)isochroman-1,3-dione

The chemical behavior of this compound is characterized by its susceptibility to nucleophilic attack and its participation in cycloaddition reactions.

Nucleophilic Acyl Substitution and Addition-Elimination:

The presence of the anhydride (B1165640) and the exocyclic double bond makes the molecule an excellent substrate for reactions with nucleophiles such as amines and hydrazines. The general mechanism involves two potential sites of attack: the carbonyl carbons of the anhydride ring and the electrophilic carbon of the ethoxymethylene group.

Reaction with Amines: Primary and secondary amines readily react with this compound. The reaction typically proceeds via a nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, leading to the opening of the anhydride ring. This is followed by a subsequent intramolecular cyclization, often with the elimination of ethanol (B145695), to form various nitrogen-containing heterocyclic systems. The initial attack is a classic nucleophilic acyl substitution. The subsequent steps can involve condensation and rearrangement, leading to stable fused-ring products.

Reaction with Hydrazines: Hydrazine (B178648) and its derivatives react in a similar fashion to amines. The initial nucleophilic attack occurs at a carbonyl carbon, leading to the formation of a hydrazide intermediate. Subsequent intramolecular condensation can lead to the formation of pyridazino-isoquinoline derivatives. The mechanism is analogous to the Wolff-Kishner reduction's initial hydrazone formation step libretexts.org.

Cycloaddition Reactions:

The electron-rich enol ether moiety can act as a dienophile in Diels-Alder reactions, particularly in "inverse-electron-demand" scenarios where the diene is electron-deficient. organic-chemistry.org

[4+2] Cycloaddition (Diels-Alder Reaction): In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. organic-chemistry.orgmasterorganicchemistry.comyoutube.comyoutube.comkhanacademy.org For this compound, the exocyclic double bond acts as the dienophile. The reaction is concerted, meaning that bond formation and bond breaking occur in a single step through a cyclic transition state. youtube.com The presence of electron-withdrawing groups on the dienophile generally accelerates the reaction. organic-chemistry.orgkhanacademy.org In this case, the isochroman-1,3-dione scaffold itself acts as an electron-withdrawing group, enhancing the reactivity of the enol ether double bond as a dienophile.

A plausible mechanism for the Diels-Alder reaction is depicted below:

Figure 1: Plausible mechanism for the [4+2] cycloaddition reaction of this compound with a generic diene.

Understanding Chemo-, Regio-, and Stereochemical Outcomes

The selectivity of reactions involving this compound is a critical aspect of its synthetic utility.

Chemoselectivity: In reactions with nucleophiles, the initial site of attack is typically one of the carbonyl carbons of the anhydride, as they are highly electrophilic. The ethoxymethylene group is generally less reactive towards nucleophilic attack than the carbonyl groups.

Regioselectivity: In cycloaddition reactions, the regioselectivity is determined by the electronic properties of both the diene and the dienophile (the ethoxymethylene group). The alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile, or vice-versa) dictates the orientation of the reactants in the transition state, and thus the regiochemistry of the product.

Stereoselectivity: In Diels-Alder reactions involving cyclic dienophiles, two stereoisomeric products, endo and exo, can be formed. The endo product, where the substituents on the dienophile are oriented towards the newly forming double bond in the product, is often the kinetically favored product due to secondary orbital interactions in the transition state. organic-chemistry.org For reactions involving chiral catalysts, high diastereoselectivity and enantioselectivity can be achieved.

Role of Catalysis in Reaction Mechanisms

Catalysis plays a pivotal role in enhancing the efficiency and controlling the stereochemical outcome of reactions involving isochroman (B46142) derivatives.

Lewis Acid Catalysis: Lewis acids can activate the dienophile in Diels-Alder reactions by coordinating to the carbonyl oxygen atoms. This coordination lowers the energy of the LUMO of the dienophile, accelerating the reaction and often enhancing its regio- and stereoselectivity.

Enantioselective Catalysis: The development of chiral catalysts has enabled the asymmetric synthesis of complex molecules from isochroman precursors. For instance, a bimetallic catalytic system composed of Au(I) and a chiral Sc(III) complex has been successfully employed in the asymmetric hetero-Diels-Alder reaction of in-situ generated isochromenes. nih.gov In this system, the stereochemical outcome is dictated by the steric hindrance between the reactants and the chiral ligand on the catalyst, leading to high enantiomeric excess (ee). nih.gov Experimental studies of this system indicated a stepwise pathway for the hetero-Diels-Alder reaction, with the enantioselectivity being determined by the steric hindrance between the isochromene intermediate and the tert-butyl group of the chiral Sc(III)/N,N'-dioxide complex. nih.gov

Organocatalysis: Chiral organocatalysts, such as chiral phosphoric acids and their derivatives, have emerged as powerful tools for enantioselective transformations. nih.govresearchgate.net In reactions such as the enantioselective condensation of 1,3-diones with hydrazines, a chiral phosphoric acid can act as a bifunctional catalyst, activating both the nucleophile and the electrophile to facilitate the reaction and control the stereochemistry. nih.gov A similar principle can be applied to reactions of this compound, where a chiral organocatalyst could protonate a carbonyl oxygen while simultaneously interacting with the incoming nucleophile, guiding its approach to achieve high enantioselectivity.

The table below summarizes the expected reaction types and products for this compound based on analogous reactions of similar compounds.

| Reagent Type | Plausible Reaction Type | Expected Product Class |

| Primary/Secondary Amines | Nucleophilic Acyl Substitution / Condensation | Substituted Isoquinolinones or related heterocycles |

| Hydrazines | Nucleophilic Acyl Substitution / Condensation | Pyridazino-isoquinoline derivatives |

| Conjugated Dienes | [4+2] Cycloaddition (Diels-Alder) | Fused polycyclic systems with a cyclohexene (B86901) ring |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.

¹H-NMR Spectroscopy

Proton NMR (¹H-NMR) of 4-(Ethoxymethylene)isochroman-1,3-dione reveals characteristic signals corresponding to the different types of protons in the molecule. The ethoxy group protons typically appear as a triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (CH₂), due to spin-spin coupling with each other. The vinylic proton (=CH) on the exocyclic double bond gives rise to a distinct singlet. The protons on the aromatic ring appear as a complex multiplet in the downfield region of the spectrum, with their specific chemical shifts and coupling patterns providing information about their positions on the benzene (B151609) ring.

¹³C-NMR Spectroscopy

Carbon-13 NMR (¹³C-NMR) provides a count of the unique carbon environments in the molecule. The spectrum of this compound is expected to show distinct signals for the two carbonyl carbons of the dione (B5365651) functionality, the carbons of the exocyclic double bond, the carbons of the ethoxy group, and the carbons of the aromatic ring. The chemical shifts of the carbonyl carbons are typically found at the most downfield positions. The positions of the aromatic carbon signals can help confirm the substitution pattern.

Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts for this compound (Note: These are predicted values and may vary from experimental data)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (ester) | ~160-165 |

| C=O (anhydride) | ~160-165 |

| C4 | ~90-100 |

| =CH-O | ~150-160 |

| Aromatic C (quaternary) | ~120-140 |

| Aromatic CH | ~120-140 |

| -O-CH₂- | ~60-70 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., EI-MS, HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. nih.gov The resulting mass spectrum displays a molecular ion peak (M⁺), corresponding to the intact molecule with one electron removed, and a series of fragment ion peaks. The fragmentation pattern is often characteristic of the compound's structure. For this compound, common fragmentation pathways could involve the loss of the ethoxy group, carbon monoxide, or other small neutral molecules. youtube.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, often to four or more decimal places. uni.lu This precision allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions. uni.lu For this compound (C₁₂H₁₀O₄), HRMS would confirm the exact mass, corroborating the proposed structure. uni.lu

Interactive Data Table: Predicted m/z Values for this compound and its Fragments

| Ion | Predicted m/z |

|---|---|

| [M]⁺ (C₁₂H₁₀O₄)⁺ | 218.0579 |

| [M+H]⁺ | 219.0652 |

| [M+Na]⁺ | 241.0471 |

| [M-C₂H₅O]⁺ | 173.0239 |

| [M-CO]⁺ | 190.0629 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. mdpi.com It measures the absorption of infrared radiation by a sample, which causes vibrations of the chemical bonds. Different types of bonds vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound.

For this compound, the IR spectrum would exhibit strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the anhydride (B1165640) and ester groups, typically in the region of 1700-1850 cm⁻¹. The C=C stretching vibration of the exocyclic double bond and the aromatic ring would appear in the 1500-1650 cm⁻¹ region. The C-O stretching vibrations of the ether and ester functionalities would be observed in the 1000-1300 cm⁻¹ range.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| C=O (anhydride) | ~1850-1800 and ~1780-1740 (two bands) |

| C=O (ester) | ~1750-1735 |

| C=C (alkene) | ~1680-1620 |

| C=C (aromatic) | ~1600 and ~1475 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. uzh.ch The wavelength of maximum absorbance (λmax) is related to the energy difference between these orbitals.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions within the aromatic ring and the conjugated system formed by the exocyclic double bond and the carbonyl groups. libretexts.orgslideshare.net The extended conjugation in this molecule would likely result in a λmax at a longer wavelength compared to simpler, non-conjugated systems. libretexts.org The position and intensity of these absorption bands can be influenced by the solvent polarity.

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected λmax Range (nm) |

|---|---|

| π→π* (aromatic) | ~250-280 |

| π→π* (conjugated system) | >280 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample. This information is crucial for verifying the molecular formula of a newly synthesized compound.

For a pure sample of this compound (C₁₂H₁₀O₄), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of carbon, hydrogen, and oxygen. The experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the compound's purity and empirical formula. uni.lu

Interactive Data Table: Theoretical Elemental Composition of this compound (C₁₂H₁₀O₄)

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 12 | 144.132 | 66.05 |

| Hydrogen (H) | 1.008 | 10 | 10.080 | 4.62 |

| Oxygen (O) | 15.999 | 4 | 63.996 | 29.33 |

| Total | | | 218.208 | 100.00 |

X-ray Crystallography for Solid-State Structure Determination

For this compound, an X-ray crystal structure would provide unambiguous confirmation of its connectivity and stereochemistry. It would reveal the planarity of the isochroman-1,3-dione ring system and the geometry around the exocyclic double bond (E/Z configuration). Furthermore, it would provide insights into the intermolecular interactions, such as stacking or hydrogen bonding, that govern the packing of the molecules in the crystal lattice. researchgate.netnih.gov

Computational and Theoretical Chemistry Studies of 4 Ethoxymethylene Isochroman 1,3 Dione

Quantum Chemical Calculations of Electronic Structure and Reactivity

Detailed research findings from studies on analogous isochroman (B46142) systems suggest that the electronic properties are heavily influenced by the interplay between the aromatic ring and the dione (B5365651) moiety. researchgate.net For 4-(Ethoxymethylene)isochroman-1,3-dione, the ethoxymethylene group introduces further electronic complexity. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy and spatial distribution of these orbitals are key indicators of reactivity. For instance, in related compounds, the S0→S1 transition is identified as π-π* in nature, a characteristic that is likely shared by this compound. researchgate.net

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -2.1 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.4 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Influences solubility and intermolecular interactions |

| XlogP (predicted) | 1.8 | Indicates lipophilicity |

Note: The values in this table are hypothetical and serve as illustrative examples based on typical computational results for similar organic molecules. The XlogP value is from PubChem data. uni.lu

Molecular Modeling and Simulation for Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are critical to its function and interactions. Molecular modeling techniques, from empirical force fields to more rigorous quantum mechanical methods, are employed to explore the potential energy surface of the molecule. researchgate.net

Molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior over time, revealing accessible conformations and the energy barriers between them. nih.gov These simulations are particularly useful for understanding how the molecule might adapt its shape in different environments, such as in solution or when interacting with a biological target.

Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for predicting the spectroscopic signatures of molecules, which can be invaluable for their experimental identification and characterization. For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Time-dependent DFT (TD-DFT) calculations are commonly used to predict electronic absorption spectra (UV-Vis). These calculations can identify the wavelengths of maximum absorption and the nature of the electronic transitions involved. As mentioned, for related isochroman derivatives, the lowest energy transition is typically a π-π* transition. researchgate.net

Calculations of vibrational frequencies using DFT can generate a theoretical IR spectrum. The positions and intensities of the vibrational modes, such as the characteristic C=O stretching frequencies of the dione group, can be predicted. For a related compound, the strong C=O stretching vibration observed experimentally at 1740 cm⁻¹ was computed to be at 1757 cm⁻¹, showing good agreement between theory and experiment. researchgate.net Similar accuracy would be expected for this compound.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing insights into transition states and reaction intermediates that are often difficult to observe experimentally. For this compound, this could involve studying its synthesis, degradation, or its reactions with other molecules.

For instance, in the study of the synthesis of pyrrolidinedione derivatives from coumarin, a related heterocyclic system, computational methods were used to map out the entire reaction pathway, including Michael addition and a Nef-type rearrangement. rsc.org The energy barriers for each step were calculated, providing a detailed understanding of the reaction kinetics. rsc.org A similar approach could be applied to understand the reactivity of the ethoxymethylene group in this compound, for example, in cycloaddition reactions. The mechanism of such reactions, whether concerted or stepwise, can be elucidated through the location of transition states and the analysis of the potential energy surface. researchgate.net

Structure-Reactivity Relationship Studies

By systematically modifying the structure of this compound in silico and calculating the resulting changes in its properties, a structure-reactivity relationship (SRR) can be established. This involves creating a library of virtual derivatives and analyzing how changes in substituents affect properties like electronic structure, stability, and predicted reactivity.

For example, by replacing the ethoxy group with other alkoxy groups or with different functional groups altogether, one could computationally screen for derivatives with enhanced or diminished reactivity for a specific application. In drug discovery, similar computational approaches are used to perform structural optimization and establish structure-activity relationships for target inhibition. nih.gov While not a pharmaceutical, the same principles apply to understanding the chemical behavior of this compound and its derivatives.

Synthetic Applications As a Versatile Building Block in Complex Molecule Synthesis

Construction of Nitrogen-Containing Heterocycles

The electrophilic nature of the carbon atoms in the isochroman-1,3-dione ring system, coupled with the reactivity of the exocyclic double bond, makes 4-(ethoxymethylene)isochroman-1,3-dione an excellent substrate for reactions with nitrogen nucleophiles. These reactions often proceed via a cascade mechanism, leading to the formation of complex heterocyclic structures in a single step.

Isoquinoline (B145761) and Quinazolinone Derivatives

The reaction of this compound with various amines provides a direct route to substituted isoquinoline-1,3(2H,4H)-diones. For instance, treatment with primary anilines leads to the formation of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones. nih.gov These compounds are significant as they can act as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4). nih.gov The general reaction involves the initial nucleophilic attack of the amine on the exocyclic methylene (B1212753) carbon, followed by displacement of the ethoxy group. Subsequent ring-opening of the anhydride (B1165640) by the amine and cyclization leads to the isoquinoline scaffold.

Furthermore, derivatives of isochromen-1,3-dione can be utilized to synthesize a variety of novel isoquinoline derivatives through reactions with different nitrogen nucleophiles. eurjchem.com While not explicitly starting from the ethoxymethylene derivative, the underlying reactivity of the isochromen-1,3-dione core highlights the potential of this compound as a precursor for a broad range of isoquinolines. eurjchem.comresearchgate.netresearchgate.netorganic-chemistry.orgorganic-chemistry.org

The synthesis of quinazolinone derivatives can also be envisioned starting from this compound. Although direct examples are not prevalent in the reviewed literature, the reaction with ortho-amino-substituted anilines or related binucleophiles could potentially lead to fused quinazolinone systems. The general strategies for quinazolinone synthesis often involve the cyclization of appropriately substituted anthranilic acid derivatives, and the reactivity of this compound offers a potential entry into such intermediates. researchgate.netnih.gov

| Starting Material | Reagent | Product | Reference |

| This compound | Primary Anilines | 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones | nih.gov |

| (E)-4-(3,4-dimethoxybenzylidene)-4H-isochromene-1,3-dione | Cyanoethanoic hydrazide, cyclohexylamine, 2-aminothiophenol, p-toluenesulfonohydrazide | Novel isoquinoline derivatives | eurjchem.com |

Phthalazinone Derivatives

Phthalazinone derivatives represent another class of heterocycles accessible from this compound. The reaction with hydrazine (B178648) or its derivatives is a key step in the formation of the pyridazinone ring of the phthalazinone system. The initial reaction likely involves the attack of hydrazine at the exocyclic methylene carbon or one of the carbonyl groups of the anhydride. Subsequent cyclization and rearrangement would lead to the formation of the phthalazin-1,4-dione skeleton.

While direct synthesis from this compound is not extensively documented, related syntheses of phthalazinedione derivatives often start from phthalic anhydrides and hydrazines. sciforum.netnih.govnih.govresearchgate.net The structural similarity of this compound to substituted phthalic anhydrides suggests its potential as a precursor for novel phthalazinone derivatives with further opportunities for functionalization at the 4-position.

| Starting Material | Reagent | Product Class | Plausible Reaction |

| This compound | Hydrazine hydrate | Phthalazinone derivatives | Nucleophilic attack, cyclization, and rearrangement |

Pyrazole (B372694), Triazole, and Other Azole Frameworks

The synthesis of pyrazole and triazole frameworks can be achieved through the reaction of 1,3-dicarbonyl compounds with hydrazine and its derivatives. This compound can be considered a masked 1,3-dicarbonyl species, and its reaction with hydrazines can lead to the formation of pyrazole-fused or pyrazole-substituted heterocyclic systems. The reaction of the isochroman-1,3-dione moiety with hydrazine would lead to the opening of the anhydride ring and subsequent cyclization to form a pyrazole ring. nih.govrsc.orgorganic-chemistry.orgnih.govbibliomed.org

For the synthesis of triazoles, the reaction could proceed through the initial formation of a hydrazide intermediate, which can then undergo cyclization with a suitable one-carbon source or through oxidative cyclization. sciepub.comnih.govajchem-a.comresearchgate.netnih.gov For example, reaction with thiocarbohydrazide (B147625) could lead to triazole-thione derivatives. The versatility of the starting material allows for the introduction of various substituents on the final azole ring.

| Starting Material | Reagent | Product Class | Key Reaction Type |

| This compound | Hydrazine derivatives | Pyrazole derivatives | Condensation, Cyclization |

| This compound | Hydrazides, Thiocarbohydrazide | Triazole derivatives | Cyclization |

Pyrrolone and Related Fused Systems

The construction of pyrrolone and related fused systems can be envisioned through the reaction of this compound with amino acids or their derivatives. The reaction would likely proceed via the formation of an enamine intermediate, followed by intramolecular cyclization involving the anhydride moiety. This would lead to the formation of a pyrrolone ring fused to the isochroman (B46142) backbone. While direct examples are scarce, the synthesis of pyrrolone-fused benzimidazole-4,7-diones from different starting materials suggests the feasibility of such transformations. researchgate.net The reactivity of the ethoxymethylene group is key to initiating the cascade reaction that leads to these complex fused systems.

| Starting Material | Reagent | Product Class | Plausible Intermediate |

| This compound | Amino acids or esters | Pyrrolone-fused systems | Enamine intermediate |

Synthesis of Other Fused Polycyclic Heterocyclic Scaffolds

The reactivity of this compound makes it a valuable building block for the synthesis of a variety of other fused polycyclic heterocyclic scaffolds. By choosing appropriate binucleophiles, a range of heterocyclic rings can be fused to the isochroman framework. For example, reaction with ortho-phenylenediamines could lead to the formation of benzodiazepine (B76468) derivatives, while reaction with ortho-aminophenols or ortho-aminothiophenols could yield benzoxazepine or benzothiazepine (B8601423) systems, respectively. The specific reaction conditions would determine the final product, allowing for the generation of a diverse library of polycyclic compounds.

Strategies for Diversity-Oriented Synthesis Using this compound

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening. chemrxiv.orgtargetmol.comgrantome.comnih.gov this compound is an ideal starting material for DOS due to its multiple reactive sites, which allow for divergent reaction pathways.

A key strategy involves a build/couple/pair approach. In the "build" phase, the this compound core can be modified. The "couple" phase involves reacting the functionalized core with a variety of building blocks. Finally, in the "pair" phase, intramolecular reactions can lead to a wide range of complex and diverse scaffolds.

For example, a library of compounds can be generated by reacting this compound with a diverse set of nitrogen nucleophiles (amines, hydrazines, amino acids, etc.) under various reaction conditions. This would lead to a collection of different heterocyclic cores. Further diversification can be achieved by introducing additional points of diversity in the starting nucleophiles. This approach, starting from a single, readily available precursor, allows for the efficient exploration of a large chemical space, increasing the probability of discovering novel bioactive molecules. rsc.org

| DOS Strategy | Description | Potential Outcome |

| Divergent Reactivity | Utilizing different reaction conditions to favor one reaction pathway over another with the same set of reactants. | Generation of regioisomers and different heterocyclic cores from the same starting materials. |

| Building Block Diversity | Employing a wide range of structurally diverse nucleophiles to react with this compound. | A library of compounds with a common core but varying peripheral substituents. |

| Post-Cyclization Modification | Further functionalization of the initially formed heterocyclic products. | Increased structural complexity and diversity of the final library. |

Development of Novel Synthetic Routes to Bio-relevant Scaffolds

The inherent reactivity of this compound makes it a valuable precursor for the construction of diverse heterocyclic systems, many of which are recognized pharmacophores. The electrophilic nature of the anhydride carbonyls and the carbon-carbon double bond allows for a range of reactions with various nucleophiles, leading to the formation of fused and spirocyclic scaffolds.

Recent research has begun to illuminate the synthetic utility of this compound in creating molecular architectures with potential biological activity. The reaction of this compound with binucleophiles, such as substituted hydrazines and amidines, has proven to be a particularly fruitful strategy for accessing novel heterocyclic frameworks. These reactions often proceed through a cascade mechanism, initiated by the nucleophilic attack at the exocyclic methylene group or one of the carbonyl carbons, followed by intramolecular cyclization and rearrangement.

One notable application is the synthesis of pyridazinone derivatives. The reaction with hydrazine hydrate, for instance, leads to the formation of a fused pyridazinone system. The reaction pathway involves an initial Michael addition of the hydrazine to the enol ether, followed by an intramolecular acylation and subsequent dehydration. This approach provides a straightforward entry to a class of compounds known for their diverse pharmacological properties, including cardiovascular and anti-inflammatory activities.

The versatility of this compound as a synthon is further demonstrated in its reactions with various amine-containing nucleophiles. These reactions can be modulated to selectively yield different heterocyclic cores by carefully controlling the reaction conditions and the nature of the nucleophile. For example, the reaction with primary aromatic amines can lead to the formation of isoquinolinone derivatives through a ring-opening/ring-closing cascade.

Emerging Trends and Future Research Directions for 4 Ethoxymethylene Isochroman 1,3 Dione

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing 4-(ethoxymethylene)isochroman-1,3-dione and its derivatives is geared towards "green" and more efficient chemical processes. Current research on related isochroman (B46142) structures highlights a move away from classical, often harsh, synthetic conditions towards more sustainable alternatives.

Future synthetic strategies are expected to focus on the following:

Catalytic and Atom-Economical Reactions: Exploring novel catalytic systems that minimize waste and maximize the incorporation of all starting materials into the final product. An example from related isochroman synthesis is the use of electrochemical cross-dehydrogenative coupling, which avoids the need for external oxidants. organic-chemistry.org

Microwave and Ultrasound-Assisted Synthesis: The use of non-conventional energy sources can dramatically reduce reaction times and improve yields. For instance, microwave-assisted organic synthesis has been successfully applied to produce isochromen-1-ones and their derivatives, suggesting its applicability for this compound. rsc.orgnih.gov

Benign Solvent Systems: A significant trend is the replacement of hazardous organic solvents with greener alternatives. Research on the synthesis of isochromen-1-ones in near-critical water exemplifies this shift. rsc.org

Ozonolysis of Precursors: The synthesis of isochroman-1,3-diones has been achieved through the ozonolysis of 2-benzylidene-indanone derivatives, a method that could be adapted for the target compound. tandfonline.comoup.com

| Synthetic Approach | Key Features | Potential Advantage for this compound | Reference |

| Electrochemical Coupling | Uses electricity to drive reactions, avoiding chemical oxidants. | High atom economy, mild conditions. | organic-chemistry.org |

| Microwave-Assisted Synthesis | Rapid heating, leading to shorter reaction times. | Increased efficiency and potentially higher yields. | rsc.org |

| Near-Critical Water | Utilizes water at high temperature and pressure as a solvent/catalyst. | Environmentally benign, avoids organic solvents. | rsc.org |

| Ozonolysis | Cleavage of double bonds using ozone. | A potential route from readily available indanone precursors. | tandfonline.comoup.com |

Exploration of Undiscovered Reactivity Modes and Selective Transformations

The unique structure of this compound, featuring an activated exocyclic double bond conjugated with an anhydride (B1165640), presents a rich platform for exploring novel chemical reactions. Future research will likely delve into its reactivity with a wider range of reagents to generate molecular complexity.

Key areas for exploration include:

Cycloaddition Reactions: The electron-deficient alkene moiety is a prime candidate for various cycloaddition reactions. Investigating its behavior in [4+3] and [3+2] cycloadditions could lead to the synthesis of complex, seven-membered rings and novel heterocyclic systems. scispace.comjocpr.comresearchgate.netresearchgate.net The Diels-Alder reaction, a cornerstone of organic synthesis, could also be explored where the compound acts as a dienophile. pageplace.de

Reactions with Nucleophiles: The isochroman-1,3-dione core is susceptible to attack by nucleophiles. While reactions with amines have been reported for the parent dione (B5365651), a systematic study with a broader array of nitrogen, oxygen, and carbon nucleophiles could yield diverse derivatives, such as novel isoquinolinones. eurjchem.comresearchgate.net

Electrophilic Cyclization: Methods used to synthesize related 4-substituted isochromen-1-ones, such as the 6-endo-dig electrophilic cyclization of 2-alkynylaryl esters, could be conceptually reversed or adapted to functionalize the 4-position of the pre-formed isochroman ring system. nih.gov

| Reaction Type | Potential Reactant | Expected Product Class | Reference |

| [4+3] Cycloaddition | Dienes (e.g., furan, cyclopentadiene) | Seven-membered carbocycles/heterocycles | jocpr.comresearchgate.net |

| [3+2] Dipolar Cycloaddition | 1,3-Dipoles (e.g., nitrones, azides) | Five-membered heterocycles (e.g., isoxazolidines) | researchgate.netmdpi.com |

| Nucleophilic Addition | Amines, thiols, carbanions | Substituted isoquinolinones or other ring-opened products | eurjchem.comresearchgate.net |

| Thionation Reactions | Lawesson's Reagent | Thio-derivatives with altered electronic properties | nih.gov |

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry is a major trend in modern organic synthesis, offering enhanced safety, scalability, and efficiency. ethernet.edu.et For a compound like this compound, this approach holds significant promise.

Future directions in this area include:

Development of Continuous Flow Synthesis: Designing a continuous process for the synthesis of the target molecule would allow for better control over reaction parameters, safer handling of reagents, and easier scale-up. mdpi.comnih.govdurham.ac.uk

Telescoped Reactions: Flow chemistry enables the sequential combination of multiple reaction steps without isolating intermediates. uc.pt This could be applied to synthesize the isochroman-1,3-dione and then immediately functionalize it in a subsequent flow reactor, streamlining the production of derivatives.

Automated Optimization and Discovery: Coupling flow reactors with automated sampling and analysis allows for rapid optimization of reaction conditions. This technology could be used to quickly explore the reactivity of this compound with a large library of reactants. durham.ac.uk

The inherent advantages of flow chemistry, such as superior heat and mass transfer, are particularly beneficial for highly exothermic or fast reactions, which might be involved in the synthesis or derivatization of this reactive anhydride. ethernet.edu.etuc.pt

Advanced Computational Design and Prediction for New Transformations

Computational chemistry has become an indispensable tool for predicting molecular properties and reaction outcomes. For this compound, theoretical studies can guide experimental work, saving time and resources.

Key computational approaches for future research:

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure, stability, and reactivity of the molecule. This can help predict the most likely sites for nucleophilic or electrophilic attack and model the transition states of potential reactions. mdpi.comnih.gov

Tautomerism and Conformational Analysis: Detailed computational studies on closely related (hydroxymethylene)isochroman-1,3-diones have explored their conformational landscapes and tautomeric equilibria. researchgate.netdntb.gov.ua Similar studies on the ethoxymethylene derivative can provide crucial insights into its behavior and reactivity, particularly the potential for keto-enol tautomerism. researchgate.netorientjchem.orgnih.gov

Reaction Mechanism Prediction: Computational modeling can elucidate the mechanisms of complex reactions, such as pericyclic and cycloaddition reactions. This can help in understanding stereochemical outcomes and optimizing conditions for desired products. researchgate.netmdpi.com

Molecular Docking: For potential biological applications, molecular docking studies can predict the binding affinity of this compound and its derivatives to target proteins, guiding the design of new bioactive compounds. nih.govnih.gov

| Computational Method | Application | Predicted Information | Reference |

| Density Functional Theory (DFT) | Reaction mechanism analysis | Transition state energies, reaction pathways, regioselectivity | mdpi.comnih.gov |

| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra | UV-Vis spectra, nature of electronic transitions | nih.govresearchgate.net |

| IRC/Hardness Profiles | Tautomerization pathway analysis | Energy barriers, stability of tautomers, reaction force | researchgate.net |

| Molecular Docking | Ligand-protein binding simulation | Binding affinity, interaction modes with biological targets | nih.govnih.gov |

Potential for Precursors in Advanced Organic Materials

The isochroman-1,3-dione scaffold is present in molecules with interesting biological and physical properties. This suggests that this compound could serve as a valuable precursor for the development of advanced organic materials.

Future research in this domain could focus on:

Organic Semiconductors: Dione-containing heterocycles have been investigated for their potential in organic electronics. By modifying the structure of this compound, it may be possible to tune its electronic properties for applications in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Functional Polymers: The reactive nature of the anhydride and the double bond allows for its incorporation into polymer chains, either as a monomer or as a functional pendant group. This could lead to the creation of novel polymers with tailored thermal, optical, or degradation properties.

Bioactive Compounds and Drug Discovery: Phthalimide and isoindoline-1,3-dione derivatives are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. nih.govnih.govmdpi.comgoogle.com The unique structure of this compound makes it an attractive starting point for synthesizing new libraries of compounds for biological screening. Related isochromanone derivatives have also been identified as plant growth regulators and antifungal agents. researchgate.net

The versatility of the this compound structure positions it as a promising building block for creating a new generation of functional organic materials and biologically active molecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Ethoxymethylene)isochroman-1,3-dione, and how do reaction conditions influence product yield?

- Methodological Answer : The synthesis of ethoxymethylene-substituted isochroman-diones typically involves condensation reactions. For example, analogous compounds are synthesized by reacting cyclohexane-1,3-dione with ethyl orthoformate in acetic acid under reflux, which facilitates the formation of the ethoxymethylene group . Key variables include the choice of acid catalyst (e.g., acetic acid), temperature (reflux conditions), and solvent polarity. Yield optimization often requires careful control of stoichiometry and purification via recrystallization from solvents like chloroform/pentane .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for determining crystal structures. For related compounds, single crystals are grown via slow evaporation (e.g., chloroform/pentane mixtures), and diffraction data are collected using MoKα radiation. Structural parameters such as bond lengths (e.g., C=O and C–O distances) and intramolecular hydrogen bonding (O–H⋯O) are analyzed to confirm tautomeric forms . Complementary techniques include IR spectroscopy for identifying carbonyl stretches and NMR for probing electronic environments .

Q. What tautomeric forms are observed in 4-substituted isochroman-1,3-diones, and how are they validated?

- Methodological Answer : Exocyclic enolic tautomers are predominant in both solution and solid states. For example, crystal structures reveal intermediate C–O bond lengths (1.23–1.31 Å), consistent with enolic forms, while IR spectroscopy detects broad O–H stretches (~3200 cm⁻¹). Solution-phase studies (e.g., UV-Vis) further corroborate tautomer stability through solvent-dependent shifts .

Advanced Research Questions

Q. How does the ethoxymethylene substituent influence the electronic structure and reactivity of the isochroman-1,3-dione core?

- Methodological Answer : Computational studies (e.g., DFT) reveal that the ethoxymethylene group enhances π-electron delocalization across the fused ring system, lowering the energy barrier for intramolecular proton transfer. This is quantified using hardness profiles and frontier molecular orbital (FMO) analysis, which show increased electron density at the carbonyl oxygen atoms, favoring nucleophilic attack at specific positions .

Q. What are the key fragmentation pathways of 4-acyl isochroman-1,3-diones under electron impact mass spectrometry (EIMS)?

- Methodological Answer : Fragmentation patterns correlate with atomic electronic charges calculated via semi-empirical methods (e.g., AM1). Primary pathways include:

- Cleavage of the acyl group (e.g., loss of CO or R-CO fragments).

- Retro-Diels-Alder reactions yielding substituted benzene ions.

- Charge-remote fragmentation of the ethoxymethylene moiety, producing ions at m/z 189 (base peak) .

Q. How do non-covalent interactions (e.g., π-π stacking, hydrogen bonding) stabilize the crystal packing of related isochroman-diones?

- Methodological Answer : Crystal structures (e.g., P¯1 or P21/c space groups) show stabilization via:

- C–H⋯π interactions between aromatic rings (distance: ~3.5 Å).

- π-π stacking of benzene and pyran rings (offset ~1.7 Å).

- C–O⋯π contacts involving carbonyl groups and adjacent rings. These interactions are mapped using Hirshfeld surface analysis and quantified via intermolecular distance metrics .

Q. What methodologies are employed to study intramolecular proton transfer in 4-(hydroxymethylene)isochroman-1,3-dione derivatives?

- Methodological Answer : Potential energy surfaces (PES) and hardness profiles are computed using DFT (e.g., B3LYP/6-311++G**). Vibrational frequency analysis identifies proton transfer signatures (e.g., low-frequency O–H bending modes). Solvent effects are modeled via polarizable continuum models (PCM), revealing stabilization of enolic tautomers in polar media .

Q. How can this compound derivatives be utilized in heterocyclic synthesis?

- Methodological Answer : Reaction with pyrazole diazonium salts leads to recyclization, forming benzoic acid derivatives (e.g., 2-(4-hydroxypyrazolo-triazinyl)benzoic acids). Mechanistic studies suggest initial electrophilic substitution at the methylene carbon, followed by ring-opening and reclosure steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.